molecular formula C11H10N2O B8491238 2-(Phenylamino)pyridine-3-ol

2-(Phenylamino)pyridine-3-ol

Cat. No.: B8491238
M. Wt: 186.21 g/mol
InChI Key: ONVUKMIOINZASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylamino)pyridine-3-ol is a pyridine derivative featuring a phenylamino (-NHPh) substituent at the 2-position and a hydroxyl (-OH) group at the 3-position. The phenylamino group introduces aromaticity and lipophilicity, which may influence solubility, bioavailability, and biological activity .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-anilinopyridin-3-ol

InChI

InChI=1S/C11H10N2O/c14-10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8,14H,(H,12,13)

InChI Key

ONVUKMIOINZASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(Phenylamino)pyridine-3-ol with its analogs:

Compound Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
2-(Phenylamino)pyridine-3-ol C₁₁H₁₁N₂O -NHPh (2), -OH (3) ~187.22* High lipophilicity due to phenyl group; potential for hydrogen bonding via -OH
2-Aminopyridin-3-ol C₅H₆N₂O -NH₂ (2), -OH (3) 110.11 Polar, water-soluble; reactive amino group
2-Amino-6-methylpyridin-3-ol C₆H₈N₂O -NH₂ (2), -OH (3), -CH₃ (6) 124.14 Enhanced metabolic stability; reduced cytotoxicity compared to bulkier groups
4-Amino-2-iodopyridin-3-ol C₅H₅IN₂O -NH₂ (4), -OH (3), -I (2) 236.01 Heavy atom (iodine) may enhance radiopharmaceutical applications
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₀FN₂O -NH₂ (2), -F (5), -CH₂CH₂OH (3) 166.15 Fluorine increases electronegativity; propanol chain improves solubility

*Calculated based on analogous structures.

Pharmacological Activity

  • 2-(Phenylamino)pyridine-3-ol: The phenylamino group may enhance kinase inhibition activity, as seen in related compounds with aryl substituents. Similar structures in Chen et al. (2006) demonstrated increased binding affinity to kinase targets due to aromatic interactions .
  • 2-Aminopyridin-3-ol: Exhibits moderate antimicrobial activity but higher cytotoxicity, likely due to the unsubstituted amino group’s reactivity .
  • Chlorinated Pyridines (e.g., ) : Chlorine substituents improve anticancer activity but may elevate toxicity, as observed in Ghorab et al. (2009) .
  • Fluorinated Derivatives (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) : Fluorine enhances metabolic stability and target selectivity, making such compounds candidates for CNS drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.